molecular formula C17H25NO3 B13554013 Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate CAS No. 782504-37-4

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate

Cat. No.: B13554013
CAS No.: 782504-37-4
M. Wt: 291.4 g/mol
InChI Key: KECARMHBKZJLLR-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3 It is a piperidine derivative that features a tert-butyl ester group and a hydroxyphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and hydroxyphenylmethyl groups. One common method involves the use of di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) and a solvent like ethyl acetate (EtOAc) at room temperature . Another method includes the use of 1-hydroxybenzotriazole hydrate (HoBt) and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI) in dry dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often use reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The piperidine ring provides structural stability and enhances binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenylmethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

782504-37-4

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-7-13(8-10-18)11-14-5-4-6-15(19)12-14/h4-6,12-13,19H,7-11H2,1-3H3

InChI Key

KECARMHBKZJLLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)O

Origin of Product

United States

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